Ac-rC Phosphoramidite-¹³C,d¹: A Technical Guide for Advanced RNA Research
Ac-rC Phosphoramidite-¹³C,d¹: A Technical Guide for Advanced RNA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC Phosphoramidite-¹³C,d¹ is a stable isotope-labeled building block used in the chemical synthesis of RNA oligonucleotides. This specialized phosphoramidite (B1245037) contains a cytidine (B196190) base modified with an N⁴-acetyl group (Ac), and is isotopically enriched with both Carbon-13 (¹³C) and deuterium (B1214612) (d, ²H). The strategic placement of these heavy isotopes provides a powerful tool for researchers in structural biology, drug development, and RNA therapeutics, enabling advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for the detailed study of RNA structure, dynamics, and interactions.
This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, its synthesis, applications, and the experimental protocols for its use.
Core Concepts and Chemical Structure
Ac-rC Phosphoramidite-¹³C,d¹ is a derivative of cytidine, a natural ribonucleoside. The key features of its structure are:
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N⁴-Acetyl (Ac) Group: This modification on the cytidine base can influence the thermodynamic stability of RNA duplexes.[1]
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Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive component that enables the stepwise addition of the nucleoside to a growing RNA chain during solid-phase synthesis.[]
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5'-DMT Protecting Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing unwanted side reactions during synthesis. It is removed at the beginning of each coupling cycle.[3]
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2'-Protecting Group: The 2'-hydroxyl group of the ribose is protected to prevent isomerization and branching during synthesis. Common protecting groups include TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl).[4]
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¹³C and Deuterium (d¹) Labeling: The incorporation of stable isotopes at specific atomic positions allows for site-specific analysis of RNA molecules. This labeling is crucial for resolving spectral overlap in NMR studies of larger RNAs and for providing distinct mass signatures in mass spectrometry.[5][6]
While the exact positions of the ¹³C and deuterium labels in commercially available Ac-rC Phosphoramidite-¹³C,d¹ can vary, they are strategically placed to serve as probes for specific structural or dynamic features of the RNA molecule.
Applications in Research and Drug Development
The use of isotopically labeled phosphoramidites like Ac-rC Phosphoramidite-¹³C,d¹ is pivotal in several areas of advanced research:
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Structural Biology: Site-specific isotope labeling is a powerful technique to overcome the challenges of resonance overlap and line broadening in NMR spectroscopy of RNA molecules, especially those of larger size.[5][6] By introducing ¹³C- and deuterium-labeled nucleotides at specific positions, researchers can simplify complex spectra and obtain detailed structural and dynamic information about specific regions of an RNA molecule or an RNA-protein complex.[7]
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Drug Discovery and Development: Understanding the three-dimensional structure and dynamics of therapeutic RNA targets (such as viral RNAs or riboswitches) is crucial for the rational design of small molecule drugs. Ac-rC Phosphoramidite-¹³C,d¹ can be used to synthesize labeled target RNAs for structural studies aimed at identifying and characterizing drug binding sites.
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RNA Therapeutics: The development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, requires a thorough understanding of their structure, stability, and interactions with their target molecules.[] Isotope labeling can aid in the characterization of these therapeutic oligonucleotides and their mechanisms of action.
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Mass Spectrometry-Based Quantitation: The defined mass shift introduced by the heavy isotopes makes Ac-rC Phosphoramidite-¹³C,d¹ a valuable tool for quantitative mass spectrometry applications, allowing for the precise measurement of RNA modifications or the abundance of specific RNA species.
Quantitative Data
| Parameter | Typical Specification | Method of Analysis |
| Isotopic Enrichment | ||
| ¹³C Purity | > 98% | Mass Spectrometry, NMR |
| Deuterium Purity | > 98% | Mass Spectrometry, NMR |
| Chemical Purity | > 98% | HPLC, ³¹P NMR |
| Coupling Efficiency | > 98% | Trityl Cation Assay |
| Water Content | < 0.2% | Karl Fischer Titration |
Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of RNA oligonucleotides using Ac-rC Phosphoramidite-¹³C,d¹. The specific parameters may need to be optimized based on the synthesizer, scale, and the specific RNA sequence.
Materials:
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Ac-rC Phosphoramidite-¹³C,d¹
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Standard RNA phosphoramidites (A, G, U, C)
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Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
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Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
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Capping solutions (Cap A and Cap B)
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Oxidizing solution (Iodine in THF/water/pyridine)
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Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
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Acetonitrile (B52724) (synthesis grade)
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Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
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Desilylation solution (e.g., Triethylamine trihydrofluoride)
Instrumentation:
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Automated DNA/RNA synthesizer
Procedure:
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Preparation: Dissolve Ac-rC Phosphoramidite-¹³C,d¹ and other phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the reagents on the synthesizer.
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Synthesis Cycle (repeated for each nucleotide addition):
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Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is quantified to monitor coupling efficiency.
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Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
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Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
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Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA).
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Desilylation: The 2'-hydroxyl protecting groups are removed by treatment with a fluoride-containing solution.
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Purification: The crude RNA is purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).
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Desalting and Quantification: The purified RNA is desalted and quantified by UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Ac-rC Phosphoramidite-¹³C,d¹.
Conclusion
Ac-rC Phosphoramidite-¹³C,d¹ represents a sophisticated chemical tool for the synthesis of isotopically labeled RNA. Its application enables researchers to probe the intricacies of RNA structure and function with a high degree of precision. While the synthesis and use of such labeled oligonucleotides require specialized knowledge and instrumentation, the insights gained from NMR and mass spectrometry studies are invaluable for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics. As research in the field of RNA continues to expand, the demand for and application of such advanced chemical probes are expected to grow significantly.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
